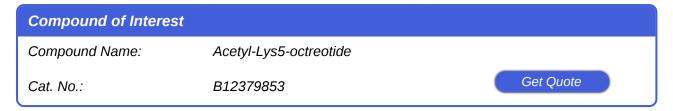


An In-depth Technical Guide to the Physicochemical Properties of Acetyl-Lys5-octreotide

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This technical guide provides a comprehensive overview of the core physicochemical properties of **Acetyl-Lys5-octreotide**, an acetylated derivative of the synthetic octapeptide octreotide. The information is tailored for researchers, scientists, and professionals involved in drug development and peptide chemistry.

Core Physicochemical Data

Acetyl-Lys5-octreotide is a modified analog of octreotide, where the lysine residue at position five is acetylated. This modification can influence its stability, receptor binding affinity, and overall pharmacological profile.[1] The fundamental physicochemical properties are summarized below.



Property	Value	Source(s)
Molecular Formula	C51H68N10O11S2	[2][3][4][5][6]
Molecular Weight	1061.28 g/mol	[2][3][4][5]
CAS Number	173606-11-6	[1][2][7]
Synonyms	[Lys(Ac)]5-Octreotide, Lys(Ac)- Octreotide Acetate	[3][7]
Amino Acid Sequence	D-Phe-Cys-Phe-D-Trp- Lys(Ac)-Thr-Cys-Thr-ol (Disulfide bridge: Cys2-Cys7)	[3]

Experimental Protocols for Physicochemical Characterization

Detailed and reproducible experimental protocols are critical for the characterization of peptidebased drug candidates. The following sections outline standard methodologies for determining key physicochemical parameters.

The solubility of a peptide is a crucial parameter that affects its formulation, bioavailability, and in-vitro assay performance. A systematic approach is recommended.

Principle: The solubility is determined by attempting to dissolve a known mass of the peptide in a specific volume of a solvent system and observing the clarity of the resulting solution.

Materials:

- Acetyl-Lys5-octreotide (lyophilized powder)
- Sterile, purified water (e.g., Milli-Q or equivalent)
- Phosphate-buffered saline (PBS), 1X, pH 7.4
- 0.1 M Acetic Acid
- 0.1 M Ammonium Bicarbonate



- Organic solvents (e.g., DMSO, Acetonitrile)
- Vortex mixer
- Centrifuge (capable of >10,000 x g)
- Spectrophotometer or HPLC system

Procedure:

- Initial Assessment: Before dissolution, calculate the overall charge of the peptide at neutral pH to predict its acidic or basic nature.[8][9] Assign +1 for each basic residue (Lys, Arg, His, N-terminus) and -1 for each acidic residue (Asp, Glu, C-terminus). Acetyl-Lys5-octreotide has a free N-terminal amine (+1) and a C-terminal threoninol (neutral), making it slightly basic.
- Solvent Screening (Small Scale): To avoid wasting the bulk material, first test the solubility of a small aliquot (~0.1 mg).[8][10]
- Aqueous Solvents:
 - Add a precise volume of sterile water to the peptide to achieve a target concentration (e.g., 1 mg/mL).
 - Vortex the solution for 1-2 minutes. If the peptide does not dissolve, gentle sonication can be applied for 5-10 minutes.
 - If the solution remains cloudy or contains particulates, the peptide is considered insoluble in water at that concentration.
- pH Modification:
 - For a basic peptide like Acetyl-Lys5-octreotide, if it is insoluble in water, attempt
 dissolution in a dilute acidic solution, such as 10-25% acetic acid in water.[8][9] Add the
 acidic solution dropwise until the peptide dissolves, then dilute with water.
 - For acidic peptides, a dilute basic solution like 0.1 M ammonium bicarbonate would be used.[9]



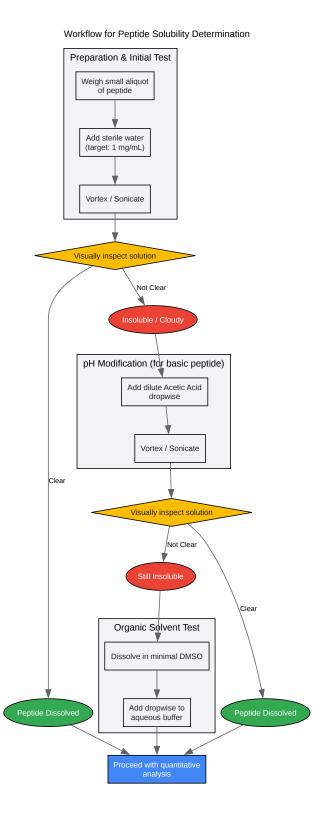




• Organic Co-solvents:

- If the peptide is highly hydrophobic and remains insoluble, a small amount of an organic solvent like DMSO or acetonitrile can be used to first dissolve the peptide.[10]
- Slowly add this concentrated organic solution dropwise into the desired aqueous buffer with constant stirring to prevent precipitation.[9]
- · Quantitative Measurement:
 - Prepare a saturated solution by adding excess peptide to the chosen solvent.
 - Stir the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached.
 - Centrifuge the solution at high speed (e.g., 14,000 rpm for 1 hour) to pellet the undissolved solid.[11]
 - Carefully collect the supernatant and determine the concentration of the dissolved peptide using a validated analytical method such as UV-Vis spectrophotometry (at 280 nm) or RP-HPLC with a standard curve.





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Workflow for determining peptide solubility.

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The pKa values of ionizable groups in a peptide influence its charge, solubility, and receptor interactions at different physiological pH values.

Principle: The pKa is determined by monitoring a physicochemical property that changes with the protonation state of an ionizable group as a function of pH. Common techniques include capillary electrophoresis (CE) and NMR spectroscopy.[12][13][14]

Method: Capillary Zone Electrophoresis (CZE)

- Buffer Preparation: Prepare a series of background electrolytes (buffers) with identical ionic strength but varying pH values, covering a range from approximately pH 2 to 11.
- Sample Preparation: Dissolve Acetyl-Lys5-octreotide in water or a suitable solvent to create a stock solution.
- CZE Analysis:
 - Inject a small plug of the peptide solution into the capillary filled with a specific pH buffer.
 - Apply a voltage and record the migration time of the peptide.
 - Repeat the analysis for each buffer in the pH series.
- Data Analysis:
 - Calculate the effective electrophoretic mobility (µ eff) at each pH.
 - Plot the effective mobility against the pH of the buffer. The resulting curve will be sigmoidal for each ionizable group.
 - The pKa value corresponds to the pH at the inflection point of the sigmoid curve.[13]

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is measured as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer. The ratio of the compound's concentration in each phase at equilibrium is



then determined.

Method: Shake-Flask Method

 Phase Preparation: Prepare n-octanol saturated with an aqueous buffer (e.g., PBS at pH 7.4) and the aqueous buffer saturated with n-octanol. This pre-saturation is crucial for accurate results.

Partitioning:

- Add a known amount of Acetyl-Lys5-octreotide to a mixture of the two pre-saturated phases in a glass vial.
- Seal the vial and shake it vigorously for a set time (e.g., 1-2 hours) to allow the peptide to partition and reach equilibrium.[15][16]
- Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
- Concentration Measurement:
 - Carefully withdraw an aliquot from each phase.
 - Determine the concentration of the peptide in both the n-octanol (C_oct_) and aqueous
 (C aq) phases using a suitable analytical technique like HPLC-UV.

Calculation:

- The distribution coefficient (logD) at the buffer's pH is calculated using the formula: logD = $log_{10}(C_oct_/C_aq_)$
- To determine logP (for the neutral form), the experiment must be repeated at a pH where the molecule is fully un-ionized, or the value must be calculated from logD and pKa values.[15]

Somatostatin Receptor Signaling Pathway

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Acetyl-Lys5-octreotide, like its parent compound octreotide, exerts its biological effects by acting as an agonist at somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5.[17][18][19] The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.[20][21][22]

Key Signaling Events:

- Receptor Binding: The peptide binds to SSTRs on the cell surface.
- G-Protein Activation: The receptor-ligand complex activates an associated inhibitory Gprotein (Gi).[17]
- Inhibition of Adenylate Cyclase: The activated Gi protein inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17][20]
- Ion Channel Modulation: The G-protein subunits can directly modulate ion channels, leading to the opening of potassium channels (causing hyperpolarization) and the closing of voltage-gated calcium channels.[17][18]
- Activation of Phosphatases: SSTR activation can stimulate phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate various signaling proteins.[20][23]
- MAPK Pathway Modulation: The signaling cascade can also influence the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation.

Cellular Outcomes:

- Inhibition of Hormone Secretion: The reduction in cAMP and intracellular calcium directly inhibits the exocytosis of hormones like growth hormone (GH), insulin, and glucagon.[17][18] [24]
- Antiproliferative Effects: Modulation of the MAPK and PI3K/Akt pathways, along with the induction of tumor suppressor genes like Zac1, contributes to the inhibition of cell growth and can induce apoptosis.[19][23][24]



Cell Membrane Acetyl-Lys5-octreotide Binding Activation Gi Protein Inhibition Activation Inhibition K+ Channel Adenylate Cyclase Ca2+ Channel Activation Intracellular Signaling K+ Efflux ATP SHP-1 (PTP) Ca2+ Influx (Hyperpolarization) Inhibition Modulation cAMP PI3K / Akt Pathway MAPK Pathway Inhibition Inhibition Cellular Response Hormone Secretion (GH, Insulin, etc.) Cell Proliferation

Somatostatin Receptor Signaling Pathway

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Signaling cascade initiated by Acetyl-Lys5-octreotide.



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